3-Amino-1-cyclopropyl-4-methylpentan-1-one
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Overview
Description
3-Amino-1-cyclopropyl-4-methylpentan-1-one is an organic compound with the molecular formula C₉H₁₇NO It is a cyclopropyl derivative, which means it contains a three-membered cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclopropyl-4-methylpentan-1-one typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method involves the reaction of 4-methylpentan-1-one with a cyclopropylating agent, such as diazomethane, under acidic conditions to form the cyclopropyl ketone intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclopropyl-4-methylpentan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclopropyl alcohol derivatives.
Substitution: Formation of halogenated cyclopropyl compounds.
Scientific Research Applications
3-Amino-1-cyclopropyl-4-methylpentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclopropyl-4-methylpentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl ring can induce strain in molecular targets, leading to unique binding properties and biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Amino-1-cyclopropyl-4-methylpentan-3-one: Similar structure but with the amino group at a different position.
Cyclopropylamine: Lacks the ketone and methyl groups, simpler structure.
4-Methylcyclopropylamine: Similar but lacks the ketone group.
Uniqueness
3-Amino-1-cyclopropyl-4-methylpentan-1-one is unique due to the combination of the cyclopropyl ring, amino group, and ketone functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-amino-1-cyclopropyl-4-methylpentan-1-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)8(10)5-9(11)7-3-4-7/h6-8H,3-5,10H2,1-2H3 |
InChI Key |
KBWVVMVCKBZZHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)C1CC1)N |
Origin of Product |
United States |
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